molecular formula C8H14O2 B2490026 2-(3-Methylcyclopentyl)acetic acid CAS No. 63370-69-4

2-(3-Methylcyclopentyl)acetic acid

Cat. No.: B2490026
CAS No.: 63370-69-4
M. Wt: 142.198
InChI Key: BXPUDAKSSKGBHP-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentyl)acetic acid is a carboxylic acid derivative featuring a cyclopentane ring substituted with a methyl group at the 3-position and an acetic acid moiety at the adjacent 2-position. Cyclopentane-based acetic acid derivatives are of interest in medicinal chemistry and materials science due to their conformational constraints, which influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-(3-methylcyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-2-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPUDAKSSKGBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63370-69-4
Record name 2-(3-methylcyclopentyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the use of cyclopentanone derivatives, which undergo alkylation and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(3-Methylcyclopentyl)acetic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclopentyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Ring Size Variation

2-(3-Methylcyclohexyl)acetic Acid
  • Structure : Features a cyclohexane ring instead of cyclopentane.
  • Molecular Weight : 156.23 g/mol vs. ~156 g/mol (estimated for 2-(3-methylcyclopentyl)acetic acid) .
2-(3-Oxocyclopentyl)acetic Acid
  • Structure : Contains a ketone group at the 3-position of the cyclopentane ring.
  • Impact: The electron-withdrawing ketone group enhances the acidity of the acetic acid moiety (pKa likely lower than non-oxidized analogs).
  • Molecular Weight : 142.15 g/mol .

Substituent Effects on Physicochemical Properties

Halogenated Derivatives
  • Example : 2-Fluoro-2-(3-methylcyclopentyl)acetic acid (CAS 1558720-26-5).
    • Impact : Fluorination increases electronegativity, enhancing metabolic stability and altering lipophilicity (logP).
    • Molecular Weight : 160.19 g/mol .
Amino-Substituted Analogs
  • Example: 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid (CAS 219135-91-8). Impact: The aminomethyl group introduces basicity (pKa ~9–10), enabling salt formation and improved water solubility. Molecular Weight: 171.24 g/mol .
Sulfonamide-Functionalized Derivatives
  • Example : (±)-2-(2-Hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid (Compound 21 in ).
    • Impact : The sulfonamide group enhances hydrogen-bonding capacity, increasing melting point (105–106°C) and crystallinity .

Physical Properties and Spectroscopic Data

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
2-(3-Methylcyclopentyl)acetic acid* C₈H₁₄O₂ ~156 (estimated) N/A Methyl, cyclopentane
2-(3-Methylcyclohexyl)acetic acid C₉H₁₆O₂ 156.23 N/A Methyl, cyclohexane
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 N/A Ketone, cyclopentane
(±)-Compound 21 C₁₅H₂₉NO₅S 343.46 105–106 Octylsulfonamido, hydroxy
2-Fluoro-2-(3-methylcyclopentyl)acetic acid C₈H₁₃FO₂ 160.19 N/A Fluorine, methyl
NMR Data Highlights ():
  • Methyl 2-(3-Azido-2-hydroxycyclopentyl)acetate (19) : δ 3.65 (s, 3H, COOCH₃), 2.51–2.36 (m, 2H, CH₂COO) .
  • (±)-Compound 21 : δ 3.48 (m, 2H, cyclopentyl CH), 2.65 (dd, J = 4.8, 15.6 Hz, CH₂COO) .

Biological Activity

2-(3-Methylcyclopentyl)acetic acid is a cyclopentyl derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 63370-69-4, is being investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can pave the way for novel therapeutic agents.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol

The biological activity of 2-(3-Methylcyclopentyl)acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction may modulate various cellular processes, leading to physiological responses that can be beneficial in treating ailments such as inflammation and microbial infections.

Antimicrobial Properties

Research has indicated that 2-(3-Methylcyclopentyl)acetic acid exhibits antimicrobial activity . In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of 2-(3-Methylcyclopentyl)acetic acid. In ex vivo experiments, it demonstrated the ability to reduce platelet aggregation, which is crucial in preventing thrombotic events. This activity could position the compound as a potential therapeutic agent for cardiovascular diseases.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various cyclopentyl derivatives, including 2-(3-Methylcyclopentyl)acetic acid. Results showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity .
  • Anti-inflammatory Research :
    • In a controlled study on inflammation models, administration of 2-(3-Methylcyclopentyl)acetic acid resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
  • Antiplatelet Activity Assessment :
    • Research focused on the antiplatelet effects revealed that 2-(3-Methylcyclopentyl)acetic acid significantly inhibited ADP-induced platelet aggregation in a dose-dependent manner, suggesting potential use in cardiovascular therapies .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntiplatelet Activity
2-(3-Methylcyclopentyl)acetic acidYesYesYes
Cyclopentylacetic acidModerateNoNo
2-(Cyclopentyl)acetic acidLowModerateLow

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